molecular formula C18H12ClN3O4S2 B12114415 (4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Cat. No.: B12114415
M. Wt: 433.9 g/mol
InChI Key: XMPWVCLFLGKPGP-UHFFFAOYSA-N
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Description

The compound (4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a structurally complex heterocyclic molecule featuring a pyrrolidine-2,3-dione core. Key substituents include:

  • Furan-2-yl(hydroxy)methylidene: A furan-derived substituent with a hydroxyl group, contributing to polarity and hydrogen-bonding capacity.

Properties

Molecular Formula

C18H12ClN3O4S2

Molecular Weight

433.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H12ClN3O4S2/c1-27-18-21-20-17(28-18)22-13(9-4-2-5-10(19)8-9)12(15(24)16(22)25)14(23)11-6-3-7-26-11/h2-8,13,24H,1H3

InChI Key

XMPWVCLFLGKPGP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Step 1: Thiadiazole Ring Formation

  • Cyclization : Reacting thiosemicarbazide with methylsulfanylacetic acid in phosphoric acid at 120°C forms 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine.

  • Chlorination : Treating the amine with chlorine gas in 1,2-dichloroethane generates the sulfonyl chloride intermediate.

Step 2: Coupling to the Pyrrolidine Core

The sulfonyl chloride undergoes nucleophilic substitution with the pyrrolidine-dione’s N1-position under basic conditions:

  • Reagents : Triethylamine (2 equiv), acetonitrile solvent.

  • Conditions : Room temperature for 12 hours, yielding 80–85% of the coupled product.

Optimization and Industrial Production Methods

Scalable synthesis requires addressing bottlenecks in yield and purity:

Table 1: Optimization of Key Steps

StepOriginal YieldOptimized YieldKey Changes
Core Synthesis65%78%Microwave-assisted heating
Thiadiazole Coupling70%85%Continuous flow reactor
Knoevenagel Reaction70%75%Ultrasonic agitation

Industrial methods leverage flow chemistry for thiadiazole synthesis and enzymatic resolution to enhance enantiomeric excess (>99% ee) .

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or functional effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Biological Activity

The compound (4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention in medicinal and biological research due to its unique structural features. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure includes several functional groups that contribute to its biological activity:

  • Chlorophenyl Group : Known for its role in enhancing lipophilicity and potential interactions with biological targets.
  • Furan and Hydroxy Groups : These are often associated with antioxidant properties and may influence enzyme interactions.
  • Thiadiazole Moiety : This group is recognized for its antimicrobial and anticancer activities.

The molecular formula of the compound is C22H20ClN3O4SC_{22}H_{20}ClN_3O_4S, with a molecular weight of approximately 441.8 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including those similar to our compound. For instance, compounds featuring the pyrrolidine-2,3-dione core have shown promising activity against multidrug-resistant bacteria such as Pseudomonas aeruginosa . The structural features that enhance this activity include:

  • Hydroxy Group : Essential for binding to bacterial enzymes.
  • Thiadiazole Ring : Contributes to the inhibition of bacterial growth by interfering with vital metabolic pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs have exhibited anticancer properties. For example, derivatives of pyrrolidine-2,3-diones have been identified as inhibitors of protein phosphatases involved in cancer cell proliferation . The presence of halogenated aromatic groups is crucial for enhancing bioactivity against cancer cell lines.

The biological activity of (4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical for bacterial survival and cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : Certain functional groups can induce oxidative stress in target cells, leading to apoptosis.
  • Membrane Disruption : The lipophilic nature of the chlorophenyl group may allow the compound to integrate into bacterial membranes, compromising their integrity.

Study 1: Antibacterial Activity Against Pseudomonas aeruginosa

A focused screening of compounds similar to (4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione revealed significant antibacterial activity. In a study involving a library of 2455 compounds, those containing the pyrrolidine core showed inhibition rates ranging from 60% to 100% at concentrations of 100 µM .

CompoundInhibition Rate (%)Concentration (µM)
Compound A85100
Compound B90100
Compound C75100

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that derivatives with similar structures inhibited cell proliferation effectively. The mechanism was linked to the induction of apoptosis through ROS generation .

Cell LineIC50 (µM)Mechanism
MCF7 (Breast)12Apoptosis via ROS
HeLa (Cervical)15Enzyme inhibition
A549 (Lung)10Membrane disruption

Comparison with Similar Compounds

a) Aromatic Substituents

  • Fluorophenyl Analog : The 4-fluorophenyl group provides stronger electronegativity, which may improve metabolic stability compared to chlorine.
  • Trimethoxyphenyl Analog : The 3,4,5-trimethoxyphenyl group introduces bulkier, electron-donating substituents, likely increasing solubility but reducing membrane permeability .

b) Heterocyclic Substituents

  • Target Compound : The 5-(methylsulfanyl)-thiadiazole group enhances lipophilicity (higher LogP vs. analogs) and may resist oxidative metabolism.
  • Benzofuran Substituent : The dihydrobenzofuran group in the trimethoxyphenyl analog adds rigidity, possibly favoring selective target binding .

c) Physicochemical Properties

  • Polar Surface Area (PSA) : The target compound’s higher estimated PSA (~85 Ų) compared to the fluorophenyl analog (70.5 Ų) suggests greater polarity, impacting bioavailability .
  • LogP : The methylsulfanyl group in the target compound likely increases LogP (~3.5) relative to the trimethoxyphenyl analog (~2.8), favoring blood-brain barrier penetration.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrrolidine-2,3-dione core, followed by functionalization with substituents like the 3-chlorophenyl and thiadiazolyl groups. Key steps include:

  • Knoevenagel condensation to introduce the furan-2-yl(hydroxy)methylidene group under mild acidic conditions (pH 4–6) .
  • Microwave-assisted synthesis to accelerate reaction rates and reduce side products (e.g., 80°C, 30 minutes) .
  • Solvent-free conditions for thiadiazole coupling to minimize purification challenges .

Q. Table 1: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature70–90°C↑ Yield by 15%
SolventEthanol/Chloroform mixReduces byproducts
CatalystPyridine derivativesEnhances selectivity

Q. What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, thiadiazole carbons at δ 150–160 ppm) .
    • 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the pyrrolidine ring .
  • Infrared (IR) Spectroscopy: Confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .

Q. How can initial biological activity be assessed in vitro?

Methodological Answer:

  • Enzyme inhibition assays: Test interactions with targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
  • Cell viability assays: Screen for cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
  • Molecular docking: Predict binding affinity to receptors (e.g., using AutoDock Vina with PDB structures) .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be studied for key synthetic steps?

Methodological Answer:

  • Stopped-flow spectroscopy: Monitor intermediates in the Knoevenagel condensation (e.g., enolate formation at λ = 300–400 nm) .
  • Density Functional Theory (DFT): Calculate transition-state energies for thiadiazole coupling to identify rate-limiting steps .
  • Isotopic labeling: Use ¹⁸O-labeled reagents to track hydroxyl group incorporation .

Q. What computational strategies resolve contradictions in biological activity data?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values across cell lines) can be addressed by:

  • Pharmacophore modeling: Identify essential structural features (e.g., the hydroxy-methylidene group’s role in hydrogen bonding) .
  • ADMET profiling: Predict bioavailability and off-target effects using tools like SwissADME .
  • Orthogonal assays: Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How can regioselectivity challenges in functionalization be mitigated?

Methodological Answer:

  • Protecting groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups during thiadiazole coupling) .
  • Directed metalation: Use palladium catalysts to direct cross-coupling reactions to specific positions .
  • Kinetic vs. thermodynamic control: Adjust temperature (e.g., low temp favors kinetic products) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer:

  • Dose-response profiling: Determine if effects are concentration-dependent (e.g., anti-inflammatory at low doses vs. cytotoxic at high doses) .
  • Pathway-specific assays: Use siRNA knockdown to isolate mechanisms (e.g., NF-κB vs. apoptosis pathways) .
  • Meta-analysis: Compare structural analogs (e.g., thiophene vs. furan derivatives) to identify activity trends .

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